molecular formula C10H11N3 B1279307 6-Pyrrolidin-1-ylpyridine-2-carbonitrile CAS No. 160017-13-0

6-Pyrrolidin-1-ylpyridine-2-carbonitrile

Cat. No.: B1279307
CAS No.: 160017-13-0
M. Wt: 173.21 g/mol
InChI Key: KUVMTKFDWSRABZ-UHFFFAOYSA-N
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Description

6-Pyrrolidin-1-ylpyridine-2-carbonitrile is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.22 g/mol . It is characterized by a pyridine ring substituted with a pyrrolidine group and a nitrile group at the 2-position. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The nitrile group can be introduced through the reaction of the resulting intermediate with cyanogen bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

6-Pyrrolidin-1-ylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Pyrrolidin-1-ylpyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine group enhances its binding affinity to these targets, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Pyrrolidin-1-ylpyridine-2-carbonitrile is unique due to the presence of both the pyrrolidine and nitrile groups, which confer distinct chemical and biological properties. The nitrile group enhances its reactivity and potential for forming hydrogen bonds, while the pyrrolidine group increases its binding affinity to molecular targets .

Properties

IUPAC Name

6-pyrrolidin-1-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-13/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVMTKFDWSRABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438150
Record name 6-pyrrolidin-1-ylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160017-13-0
Record name 6-pyrrolidin-1-ylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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